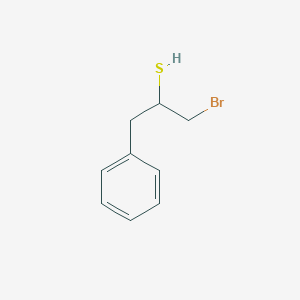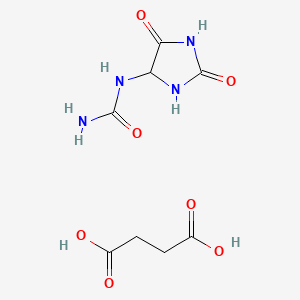
Butanoic acid, (1H-purin-6-ylthio)methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((1H-Purin-6-yl)thio)methyl butyrate: is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers . This compound features a purine ring system, which is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((1H-Purin-6-yl)thio)methyl butyrate typically involves the esterification of butyric acid with an alcohol derivative of purine. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture under reflux to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of ((1H-Purin-6-yl)thio)methyl butyrate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: ((1H-Purin-6-yl)thio)methyl butyrate can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted purine derivatives.
Applications De Recherche Scientifique
Chemistry: ((1H-Purin-6-yl)thio)methyl butyrate is used as a building block in organic synthesis. It is valuable in the preparation of more complex molecules, especially in the synthesis of nucleoside analogs .
Biology: In biological research, this compound is used to study the interactions of purine derivatives with enzymes and receptors. It serves as a model compound for understanding the behavior of purine-based drugs .
Medicine: It is investigated for its antiviral and anticancer properties due to its ability to interact with nucleic acids and proteins .
Industry: In the industrial sector, this compound is used in the production of flavors and fragrances. Its ester group contributes to its pleasant odor, making it suitable for use in perfumes and flavoring agents .
Mécanisme D'action
The mechanism of action of ((1H-Purin-6-yl)thio)methyl butyrate involves its interaction with molecular targets such as enzymes and receptors. The purine ring system can mimic natural nucleotides, allowing the compound to bind to nucleotide-binding sites on proteins. This interaction can inhibit or modulate the activity of enzymes involved in DNA and RNA synthesis .
Comparaison Avec Des Composés Similaires
Methyl butyrate: An ester with a fruity odor, used in flavors and fragrances.
Ethyl acetate: Another ester used as a solvent and in flavorings.
Isopropyl butyrate: An ester with similar applications in the fragrance industry.
Uniqueness: ((1H-Purin-6-yl)thio)methyl butyrate is unique due to its purine ring system, which imparts distinct biological activities not found in simpler esters like methyl butyrate or ethyl acetate. Its ability to interact with nucleic acids and proteins makes it valuable in medicinal and biological research .
Propriétés
Numéro CAS |
114208-83-2 |
|---|---|
Formule moléculaire |
C10H12N4O2S |
Poids moléculaire |
252.30 g/mol |
Nom IUPAC |
7H-purin-6-ylsulfanylmethyl butanoate |
InChI |
InChI=1S/C10H12N4O2S/c1-2-3-7(15)16-6-17-10-8-9(12-4-11-8)13-5-14-10/h4-5H,2-3,6H2,1H3,(H,11,12,13,14) |
Clé InChI |
QEDDLDVOLQFFLS-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OCSC1=NC=NC2=C1NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



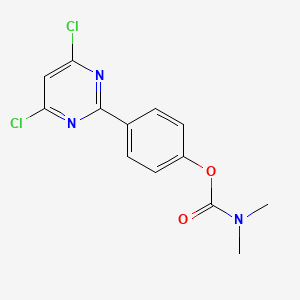
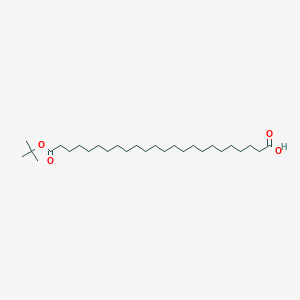
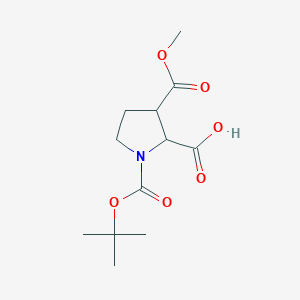

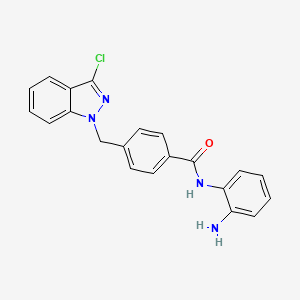
![N-{[2-Oxo-3-(pyrimidin-2-yl)-1,3-oxazolidin-5-yl]methyl}acetamide](/img/structure/B15216522.png)
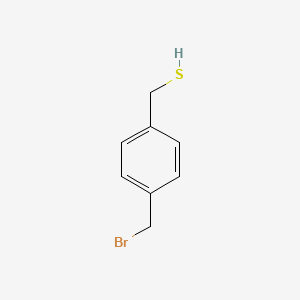
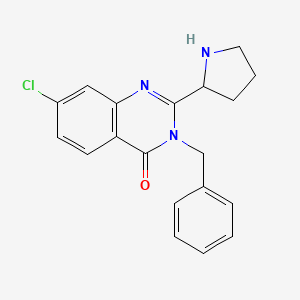
![8-Fluoro-9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B15216546.png)
![12-hydroxy-1,10-bis(2-propan-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15216561.png)
![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl N-(2-hydroxybenzoyl)sulfamate;N,N-diethylethanamine](/img/structure/B15216562.png)
